molecular formula C13H21N B2591889 (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine CAS No. 2248215-69-0

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine

Cat. No. B2591889
CAS RN: 2248215-69-0
M. Wt: 191.318
InChI Key: JVXPPLQEKHEZLE-AMGKYWFPSA-N
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Description

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, commonly known as 4-Methylmethylphenidate (4-MeMPH) is a psychoactive drug that belongs to the phenethylamine and piperidine classes. It is a structural analog of methylphenidate (MPH) and has been found to possess similar pharmacological properties. In recent years, 4-MeMPH has gained significant attention in the scientific community due to its potential therapeutic applications and its role in drug abuse.

Mechanism Of Action

The mechanism of action of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine is similar to that of MPH, which acts as a dopamine and norepinephrine reuptake inhibitor. It is believed that (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine enhances the release of dopamine and norepinephrine in the brain, which leads to increased arousal, attention, and cognitive performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine are similar to those of MPH, which include increased heart rate, blood pressure, and body temperature. However, the effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine are more potent and longer-lasting than MPH, which may increase the risk of adverse effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine in lab experiments is its high potency, which allows for lower doses to be used compared to MPH. Additionally, (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine has a longer half-life than MPH, which may be beneficial in certain experiments. However, the use of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, including its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine and its potential for abuse. Furthermore, the development of more selective and potent analogs of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may lead to the discovery of novel treatment options for various neurological and psychiatric disorders.
In conclusion, 4-Methylmethylphenidate is a psychoactive drug that has gained significant attention in the scientific community due to its potential therapeutic applications and its role in drug abuse. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may lead to the discovery of novel treatment options for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine can be achieved through several methods, including the reduction of 4-methylphenylacetone with aluminum amalgam and hydrochloric acid, and the reaction of 4-methylphenylacetone with methylamine and formaldehyde. However, the most commonly used method involves the reaction of 4-methylphenylacetone with methylmagnesium bromide, followed by reductive amination with formaldehyde and sodium cyanoborohydride.

Scientific Research Applications

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). In a study conducted by Swanson et al. (2011), (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine was found to be superior to MPH in improving cognitive performance and reducing ADHD symptoms in children. Additionally, it has been suggested that (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

(2R)-2-methyl-3-(4-methylphenyl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9,14H2,1-3H3/t11-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXPPLQEKHEZLE-AMGKYWFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=C(C=C1)C)[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine

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